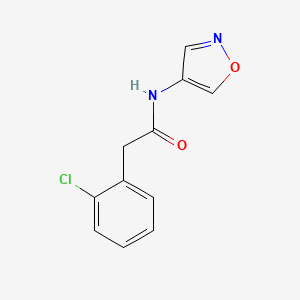

2-(2-chlorophenyl)-N-(isoxazol-4-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

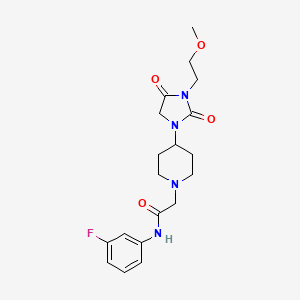

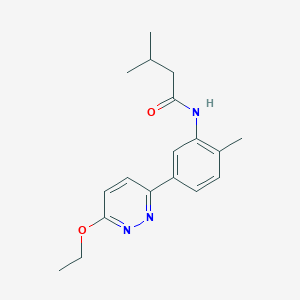

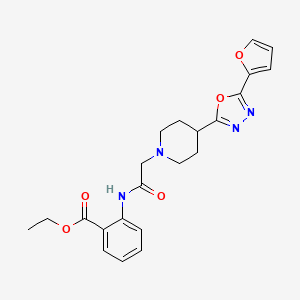

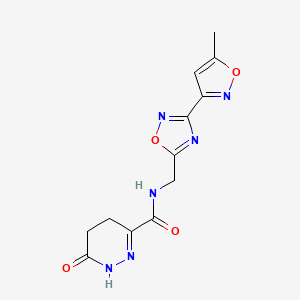

The compound "2-(2-chlorophenyl)-N-(isoxazol-4-yl)acetamide" is a chemical entity that has not been directly studied in the provided papers. However, similar compounds with chlorophenyl and acetamide groups have been synthesized and evaluated for various biological activities, including antioxidant, anticonvulsant, antibacterial, and enzyme inhibition properties. These compounds are characterized by the presence of a chlorophenyl moiety, an acetamide linkage, and various heterocyclic structures such as benzimidazole, benzoxazole, quinazolin, oxadiazole, and thiazole rings .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions, starting from basic precursors such as chlorophenoxyacetic acid, which is then transformed through esterification, hydrazide formation, and subsequent cyclization to form the desired heterocyclic core . For example, the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides involves the formation of an oxadiazole ring followed by thiol substitution . Similarly, the synthesis of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide describes a method for preparing a benzoxazole derivative, which is a precursor for further substitution reactions .

Molecular Structure Analysis

The molecular structures of these compounds are confirmed using various spectroscopic techniques such as NMR, IR, and mass spectrometry. X-ray crystallography is also employed to elucidate the crystal structure, revealing intramolecular hydrogen bonding and intermolecular interactions that contribute to the stability and packing of the molecules in the solid state .

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by the presence of functional groups that can participate in further chemical transformations. For instance, the chloromethyl group in benzoxazole derivatives serves as a reactive site for nucleophilic substitution reactions . The presence of an acetamide group is also significant, as it plays a pharmacophore role in the manifestation of biological activities such as anticonvulsant effects .

Physical and Chemical Properties Analysis

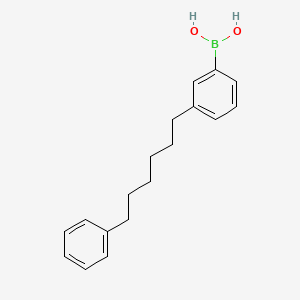

The physical and chemical properties of these compounds, such as solubility, melting points, and stability, are determined by their molecular structure. The presence of chloro and nitro groups can lead to solvatochromic effects, where the compound's color changes with the polarity of the solvent . The optical properties are investigated using UV-vis spectrophotometry, and theoretical calculations such as time-dependent DFT are used to predict the behavior of these compounds in different environments .

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

- Application: Compounds similar to 2-(2-chlorophenyl)-N-(isoxazol-4-yl)acetamide have been evaluated as corrosion inhibitors. In a study, alkylsulfanyl-N-(pyridin-2-yl) acetamide derivatives, which are structurally related, were synthesized and tested for their efficiency in preventing corrosion in steel, particularly in acidic and oil medium environments (Yıldırım & Cetin, 2008).

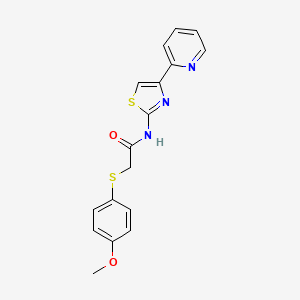

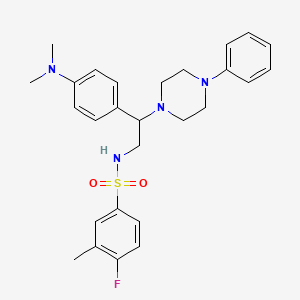

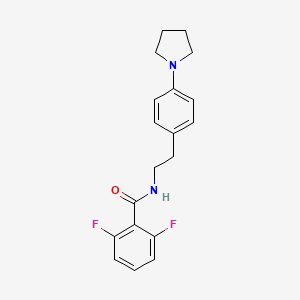

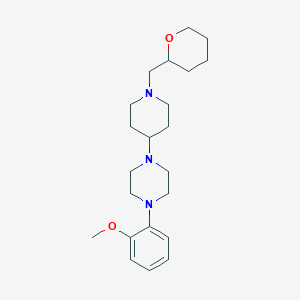

Molecular Structure and Interactions

- Application: The crystal structure and molecular interactions of related acetamide compounds have been explored. For instance, studies on compounds like 2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide provide insights into the orientation of molecular rings and intermolecular interactions, which are crucial for understanding the properties and applications of these compounds (Saravanan et al., 2016).

Nonlinear Optical Properties

- Application: Acetamide derivatives have been studied for their nonlinear optical properties, which are essential for applications in photonic devices. For example, 2-(4-chlorophenyl)-N-(pyrazin-2-yl)acetamide has been investigated for its potential in optical switches, modulators, and other optical energy applications (Castro et al., 2017).

Antibacterial Activity

- Application: Some acetamide derivatives exhibit potential antibacterial activity. For instance, specific derivatives have shown moderate to good activity against gram-positive and gram-negative bacteria, highlighting their potential in developing new antimicrobial agents (Desai et al., 2008).

Herbicidal Activities

- Application: Certain isoxazolyloxy acetamide derivatives, closely related to the compound , have been synthesized and assessed for their herbicidal activities against upland field plants. These studies are crucial in developing new agrochemicals (Kai et al., 1998).

Antitumor Activity

- Application: Research has been conducted on N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, similar in structure, to evaluate their potential antitumor activity. These studies contribute to the development of new anticancer drugs (Yurttaş et al., 2015).

Antiviral and Antiapoptotic Effects

- Application: Anilidoquinoline derivatives, which are structurally similar, have been synthesized and evaluated for their therapeutic efficacy in treating diseases like Japanese encephalitis. These compounds have shown significant antiviral and antiapoptotic effects (Ghosh et al., 2008).

Wirkmechanismus

Eigenschaften

IUPAC Name |

2-(2-chlorophenyl)-N-(1,2-oxazol-4-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c12-10-4-2-1-3-8(10)5-11(15)14-9-6-13-16-7-9/h1-4,6-7H,5H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTSQOVDFQSYBRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)NC2=CON=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-chlorophenyl)-N-(isoxazol-4-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,2-Difluoroethyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2531056.png)

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-morpholinopropyl)urea](/img/structure/B2531058.png)

![2-(N-methylmethylsulfonamido)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2531066.png)

![1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2531075.png)

![5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2531077.png)